Sitagliptin

DPP-4 Inhibition Enzyme Selectivity Off-Target Effects

For reliable DPP-4 interrogation, choose Sitagliptin – the benchmark inhibitor with >2,600-fold selectivity over DPP-8/9, ensuring on-target data without confounding off-target effects. Its ~87% oral bioavailability and minimal CYP450 metabolism simplify preclinical PK studies and combination designs. Always procure the stable phosphate monohydrate salt to avoid polymorph instability, guaranteeing long-term material consistency and reproducible solubility.

Molecular Formula C16H15F6N5O
Molecular Weight 407.31 g/mol
CAS No. 486460-32-6
Cat. No. B1680988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSitagliptin
CAS486460-32-6
Synonyms0431, MK
4-oxo-4-(3-(trifluoromethyl)-5,6-dihydro(1,2,4)triazolo(4,3-a)pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-amine
Anhydrous, Sitagliptin Phosphate
Januvia
MK 0431
MK-0431
MK0431
Monohydrate, Sitagliptin Monophosphate
Monohydrate, Sitagliptin Phosphate
Monophosphate Monohydrate, Sitagliptin
Phosphate Anhydrous, Sitagliptin
Phosphate Monohydrate, Sitagliptin
Phosphate, Sitagliptin
sitagliptin
sitagliptin monophosphate monohydrate
sitagliptin phosphate
sitagliptin phosphate anhydrous
sitagliptin phosphate monohydrate
Molecular FormulaC16H15F6N5O
Molecular Weight407.31 g/mol
Structural Identifiers
SMILESC1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)N
InChIInChI=1S/C16H15F6N5O/c17-10-6-12(19)11(18)4-8(10)3-9(23)5-14(28)26-1-2-27-13(7-26)24-25-15(27)16(20,21)22/h4,6,9H,1-3,5,7,23H2/t9-/m1/s1
InChIKeyMFFMDFFZMYYVKS-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility3.40e-02 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Sitagliptin (CAS 486460-32-6): A Potent and Highly Selective DPP-4 Inhibitor for Type 2 Diabetes Research


Sitagliptin is a β-amino acid-derived, orally active, highly selective dipeptidyl peptidase-4 (DPP-4) inhibitor [1]. It functions as a competitive, reversible inhibitor of DPP-4, a serine exopeptidase that degrades incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP) . By inhibiting DPP-4, sitagliptin elevates active incretin levels, thereby improving glycemic control in patients with type 2 diabetes mellitus [2]. This foundational pharmacodynamic profile underpins its widespread clinical use and serves as the benchmark for evaluating newer DPP-4 inhibitors.

Why Sitagliptin is Not Interchangeable with Other DPP-4 Inhibitors: A Data-Driven Procurement Perspective


Despite being grouped within the same DPP-4 inhibitor class, compounds such as sitagliptin, vildagliptin, saxagliptin, linagliptin, and alogliptin exhibit critical, quantifiable differences in key parameters that preclude simple generic substitution. These distinctions are not merely theoretical but have direct consequences for experimental design, clinical outcomes, and formulation stability. Key differentiators include: (1) divergent in vitro selectivity profiles against off-target DPP family members, which can affect experimental specificity ; (2) distinct clinical pharmacokinetic (PK) profiles, including absolute bioavailability, metabolism, and elimination routes, which dictate dosing, drug-drug interaction potential, and utility in specific patient populations [1]; and (3) unique solid-state properties, such as polymorph stability and salt forms, which critically impact the reproducibility, solubility, and shelf-life of research-grade material [2]. The following quantitative evidence guide demonstrates why the selection of sitagliptin over a comparator must be a data-driven, scientific decision.

Quantitative Comparative Evidence: Why Sitagliptin is the Superior Choice for Your Research


Superior Selectivity Index for DPP-4 over DPP-8/9

Sitagliptin exhibits a greater than 2,600-fold selectivity for DPP-4 over the closely related serine proteases DPP-8 and DPP-9 . This selectivity margin is critical, as inhibition of DPP-8 and DPP-9 is linked to significant preclinical toxicity [1]. In direct comparison, vildagliptin demonstrates substantially lower selectivity, with reported Ki values of 810 nM for DPP-8 and 95 nM for DPP-9, translating to a selectivity window of less than 250-fold [2]. This makes sitagliptin a cleaner tool for research focused specifically on DPP-4-mediated pathways.

DPP-4 Inhibition Enzyme Selectivity Off-Target Effects

Higher and Less Variable Oral Bioavailability

Sitagliptin demonstrates high and consistent absolute oral bioavailability (F) of approximately 87% [1]. This is superior to the bioavailability of other leading DPP-4 inhibitors. For instance, saxagliptin has a reported absolute bioavailability of approximately 67% [2], and linagliptin's absolute bioavailability is significantly lower at ~30% [3]. The high and predictable absorption of sitagliptin reduces inter-subject variability and simplifies the translation of in vitro findings to predictable in vivo exposure.

Pharmacokinetics Bioavailability In Vivo Dosing

Predominantly Renal Clearance of Unchanged Parent Drug

Sitagliptin is eliminated primarily via the kidneys, with approximately 79% of an oral dose excreted unchanged in the urine [1]. This is in contrast to saxagliptin, which is extensively metabolized by the hepatic cytochrome P450 (CYP) 3A4/5 enzymes [2], and linagliptin, which is largely eliminated via biliary excretion [3]. The limited hepatic metabolism of sitagliptin minimizes its potential for clinically significant drug-drug interactions with other CYP-metabolized agents, offering a distinct advantage for research involving complex polypharmacy models.

Drug Metabolism Excretion Drug-Drug Interactions

Comparable Glycemic Efficacy in Class with Favorable Weight Neutrality

In a large network meta-analysis of 98 clinical trials involving 24,163 patients with type 2 diabetes, sitagliptin monotherapy demonstrated a weighted absolute HbA1c reduction of -0.59% (95% CrI -0.75 to -0.43) from baseline [1]. This efficacy is numerically comparable to other DPP-4 inhibitors such as alogliptin (-0.58%), linagliptin (-0.58%), and vildagliptin (-0.52%), but sits within a favorable risk-benefit profile, particularly regarding weight change [2]. The same analysis showed that sitagliptin is associated with minimal weight change (+0.20 kg, 95% CrI -0.18 to 0.60) compared to the slight weight gain observed with vildagliptin (+0.33 kg) [1]. This combination of robust glycemic control and weight neutrality is a key differentiator for in vivo studies where weight is a critical endpoint.

Glycemic Control HbA1c Body Weight

Well-Defined and Stable Phosphate Salt Polymorph for Reliable Formulation

Sitagliptin is commercially available as a stable phosphate monohydrate salt, which has been extensively characterized and is the form used in the approved drug product JANUVIA™ [1]. In contrast, early research-grade batches of sitagliptin free base or its metastable anhydrous polymorphs (e.g., Form II) were known to be unstable, converting to other forms under ambient conditions or upon processing [2]. The development and patenting of a novel, stable polymorph (Form V) of sitagliptin phosphate specifically address these issues, providing a crystalline form with improved stability and processability over earlier forms [3]. For procurement, sourcing the well-characterized phosphate monohydrate salt ensures batch-to-batch consistency, predictable solubility, and long-term storage stability, which are not guaranteed with the free base or less stable salt forms.

Solid-State Chemistry Polymorphism Pharmaceutical Formulation

Optimal Research and Procurement Scenarios for Sitagliptin


In Vitro Studies Requiring High Selectivity for DPP-4

Sitagliptin is the preferred reagent for in vitro assays, such as cell-based models or enzymatic activity screens, where specific interrogation of DPP-4 function is required without confounding off-target effects. Its >2,600-fold selectivity over DPP-8 and DPP-9 ensures that observed biological responses are attributable to DPP-4 inhibition, making it a more reliable tool than compounds like vildagliptin, which exhibits significantly lower selectivity [5].

In Vivo Studies Demanding High and Consistent Oral Exposure

For preclinical animal studies evaluating DPP-4 inhibition, sitagliptin's high and consistent absolute oral bioavailability of ~87% is a major advantage. This ensures reliable drug exposure across animals, reduces the need for high dosing, and simplifies the translation of effective doses from preclinical models to potential clinical applications. This is a key differentiator from other inhibitors like linagliptin, which has a much lower bioavailability of ~30% [5].

Combination Therapy Research in Complex Disease Models

In research models of metabolic syndrome involving polypharmacy, sitagliptin's pharmacokinetic profile—specifically its minimal hepatic CYP450 metabolism and predominant renal clearance of unchanged drug —makes it an ideal candidate for combination studies. The low potential for pharmacokinetic drug-drug interactions simplifies study design and reduces confounding variables compared to using saxagliptin, which is extensively metabolized by CYP3A4/5 [5].

Long-Term Stability-Dependent Research and Formulation Development

For any project requiring long-term storage or precise formulation, procurement of sitagliptin as the stable phosphate monohydrate salt is essential. The free base and certain anhydrous polymorphs (e.g., Form II) are known to be metastable and prone to conversion under ambient conditions , which can alter solubility and bioavailability. Sourcing the well-characterized, stable phosphate salt [5] guarantees material consistency and data reproducibility over extended experimental timelines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sitagliptin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.